

Pharmacokinetics of (R)-JNJ-31020028 in Rats: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-JNJ-31020028

Cat. No.: B1662126

[Get Quote](#)

This guide provides an in-depth analysis of the pharmacokinetic profile of **(R)-JNJ-31020028**, a selective and brain-penetrant neuropeptide Y (NPY) Y2 receptor antagonist, with a focus on studies conducted in rat models. The information is intended for researchers, scientists, and professionals in the field of drug development.

(R)-JNJ-31020028 has been investigated for its potential therapeutic effects, including antidepressant-like and anxiolytic properties.^{[1][2]} Understanding its pharmacokinetic properties is crucial for the design and interpretation of preclinical studies. The data presented here is primarily based on studies of the racemic mixture of JNJ-31020028, as specific pharmacokinetic data for the (R)-enantiomer is not readily available in the public domain. The R-isomer is noted to have a slightly higher affinity for the NPY Y2 receptor.^[3]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of JNJ-31020028 have been determined in rats following oral, intravenous, and subcutaneous administration. The compound exhibits poor oral bioavailability but is highly bioavailable when administered subcutaneously.^{[4][5]}

Table 1: Pharmacokinetic Parameters of JNJ-31020028 in Rats

Parameter	Value	Route of Administration	Dose	Reference
Oral Bioavailability	6%	Oral	10 mg/kg	[4] [5]
Subcutaneous Bioavailability	100%	Subcutaneous	10 mg/kg	[4] [5]
Cmax	4.35 μ M	Subcutaneous	10 mg/kg	[4] [6]
Tmax	0.5 hours	Subcutaneous	10 mg/kg	[6]
AUCinf	7.91 h \cdot μ M	Subcutaneous	10 mg/kg	[6]
Half-life (t _{1/2})	0.83 hours	Subcutaneous	10 mg/kg	[5] [6]

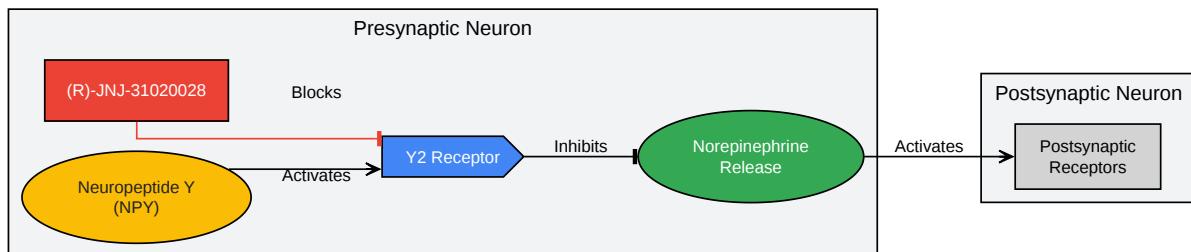
Experimental Protocols

A variety of in vitro and in vivo experimental models have been employed to characterize the pharmacological and pharmacokinetic properties of JNJ-31020028 in rats.

Table 2: Summary of Experimental Designs

Experiment Type	Animal Model	Key Methodologies	Purpose	Reference
In Vitro Receptor Binding	-	Inhibition of PYY binding in rat hippocampus preparations.	To determine the binding affinity for the rat Y2 receptor.	[5][7]
In Vitro Functional Assay	Rat Vas Deferens	Measurement of inhibition of NPY(13-36)-induced decreases in twitch contraction amplitude.	To assess the antagonist activity at the Y2 receptor.	[8]
Ex Vivo Receptor Occupancy	Sprague-Dawley Rats	Autoradiography following subcutaneous administration.	To determine the extent of Y2 receptor binding in the brain after systemic administration.	[5][7]
In Vivo Microdialysis	Rats	Measurement of norepinephrine release in the hypothalamus.	To investigate the in vivo functional consequences of Y2 receptor antagonism.	[5][7]
Behavioral Studies	Olfactory Bulbectomized (OBX) Rats	Forced swim test, grooming behavior analysis.	To evaluate antidepressant-like effects.	[1][6]
Anxiety Models	Male Sprague-Dawley and Wistar Rats	Elevated plus-maze following alcohol withdrawal.	To assess anxiolytic-like properties.	[2]

Pharmacokinetic Studies	Rats	Administration via oral, intravenous, and subcutaneous routes with subsequent plasma concentration analysis.	To determine key pharmacokinetic parameters.	[4]

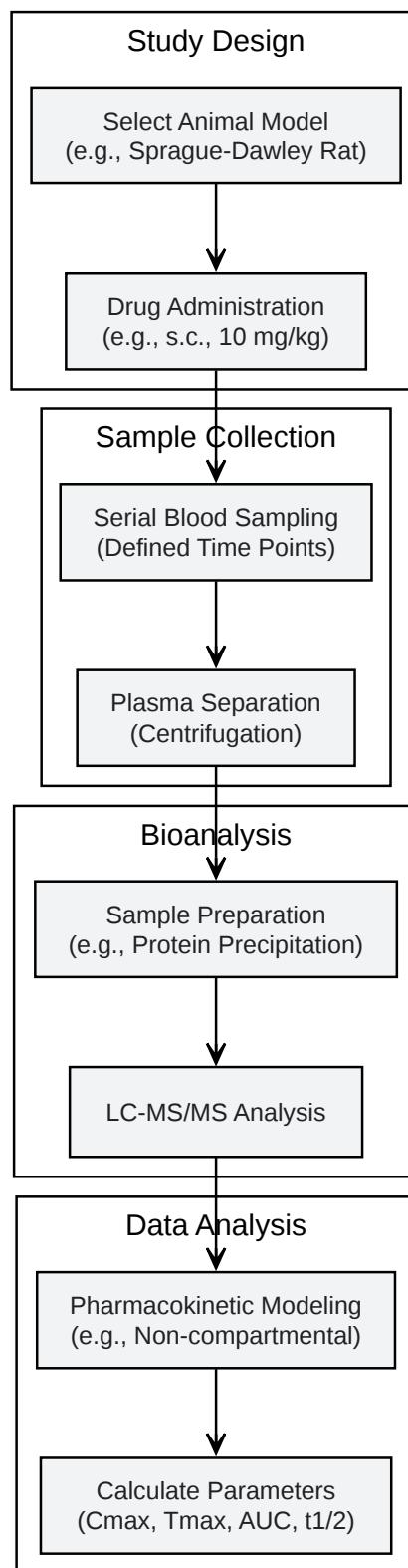


Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

Mechanism of Action: NPY Y2 Receptor Antagonism

(R)-JNJ-31020028 acts as an antagonist at the Neuropeptide Y (NPY) Y2 receptor. The Y2 receptor is a presynaptic autoreceptor that, when activated by NPY, inhibits the release of neurotransmitters such as norepinephrine.^{[5][7]} By blocking this receptor, **(R)-JNJ-31020028** prevents this negative feedback, leading to an increase in neurotransmitter release.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **(R)-JNJ-31020028** at the NPY Y2 receptor.

General Workflow for In Vivo Pharmacokinetic Studies in Rats

The following diagram illustrates a generalized workflow for conducting in vivo pharmacokinetic studies of **(R)-JNJ-31020028** in a rat model.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for pharmacokinetic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chronic administration of the Y2 receptor antagonist, JNJ-31020028, induced anti-depressant like-behaviors in olfactory bulbectomized rat - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 2. The novel, selective, brain-penetrant neuropeptide Y Y2 receptor antagonist, JNJ-31020028, tested in animal models of alcohol consumption, relapse, and anxiety - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 8. enterpriseusa.com [enterpriseusa.com]
- To cite this document: BenchChem. [Pharmacokinetics of (R)-JNJ-31020028 in Rats: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1662126#pharmacokinetics-of-r-jnj-31020028-in-rats>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com